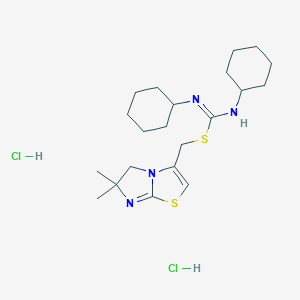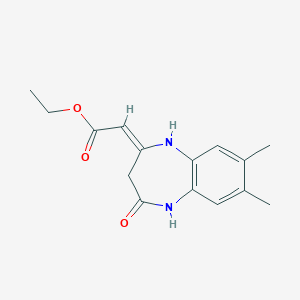![molecular formula C19H13ClFN3O2S2 B529658 3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide
Overview
Description
GW856804X is a compound known for its role as a NAD±competitive inhibitor of Sirtuin 2 (Sirt2), an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases .
Preparation Methods
The synthesis of GW856804X involves multiple steps, starting with the preparation of the core thieno[3,2-c]pyridine structure. The synthetic route typically includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, chloro, and fluoro groups to the core structure.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.
Chemical Reactions Analysis
GW856804X undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW856804X has a wide range of scientific research applications:
Cancer Research: It has been used to study the role of Sirt2 in cancer, particularly in triple-negative breast cancer.
Neurodegenerative Diseases: GW856804X has been investigated for its potential in treating neurodegenerative diseases by modulating the activity of Sirt2, which is implicated in the pathogenesis of diseases like Parkinson’s and Alzheimer’s.
Epigenetic Studies: The compound is used as a tool to probe the activity of Sirt2 and understand its role in epigenetic regulation.
Drug Development: GW856804X serves as a lead compound for the development of new Sirt2 inhibitors with improved efficacy and selectivity.
Mechanism of Action
GW856804X exerts its effects by competitively inhibiting the activity of Sirt2. It binds to the NAD+ binding site of Sirt2, preventing the deacetylation of lysine residues on target proteins . This inhibition affects various cellular processes, including gene expression, cell cycle regulation, and stress response pathways .
Comparison with Similar Compounds
GW856804X is similar to other Sirt2 inhibitors such as GW654652X and GW799251X. it is unique in its specific binding affinity and selectivity for Sirt2 . Compared to other inhibitors, GW856804X has shown a distinct ability to reverse the mesenchymal phenotype in cancer cells, making it a valuable tool in cancer research .
Similar Compounds
Properties
Molecular Formula |
C19H13ClFN3O2S2 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-[4-amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H13ClFN3O2S2/c20-15-7-11(4-5-16(15)21)14-9-27-18-13(8-24-19(22)17(14)18)10-2-1-3-12(6-10)28(23,25)26/h1-9H,(H2,22,24)(H2,23,25,26) |
InChI Key |
PILHXMMEJPSZLL-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC(C2=CN=C(N)C3=C2SC=C3C4=CC=C(F)C(Cl)=C4)=C1)(N)=O |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=C(C3=C2SC=C3C4=CC(=C(C=C4)F)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-856804X; GW 856804X; GW856804X |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)
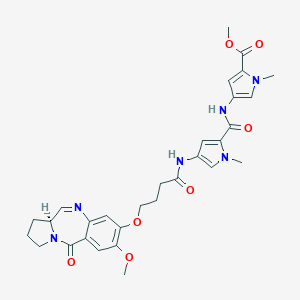
![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)
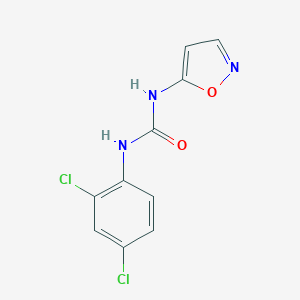
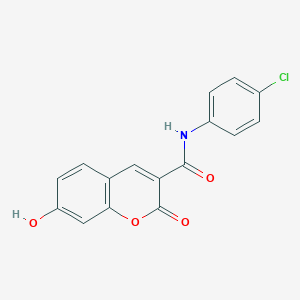
![10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529994.png)
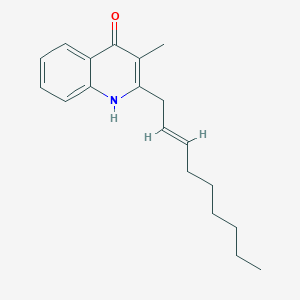
![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
